molecular formula C21H26ClNO3 B5177554 2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-6-methoxyphenol

2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-6-methoxyphenol

Cat. No. B5177554
M. Wt: 375.9 g/mol
InChI Key: VHRSSVLNTDLDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-6-methoxyphenol, commonly known as 'Loperamide,' is a synthetic opioid drug used to treat diarrhea. Although Loperamide is not a controlled substance, it has been found to have potential for abuse due to its opioid-like effects when taken in large doses.

Mechanism of Action

Loperamide acts as an agonist at the mu-opioid receptors in the gastrointestinal tract. It binds to these receptors, inhibiting the release of acetylcholine and other neurotransmitters that stimulate the intestinal muscles. This leads to a decrease in the frequency and volume of bowel movements.
Biochemical and Physiological Effects:
Loperamide has been found to have a number of biochemical and physiological effects. It has been shown to decrease the secretion of fluids in the gastrointestinal tract, reduce the motility of the intestinal muscles, and increase the absorption of water and electrolytes. Loperamide also has the potential to cross the blood-brain barrier, leading to central nervous system effects such as sedation and respiratory depression.

Advantages and Limitations for Lab Experiments

Loperamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, making it a well-understood compound. However, Loperamide has limitations as well. Its potential for abuse and opioid-like effects make it a controversial compound to work with. Additionally, its effects on the central nervous system can make it difficult to interpret results from experiments.

Future Directions

There are several future directions for research on Loperamide. One area of interest is its potential for abuse and addiction. Studies are needed to better understand the mechanisms underlying Loperamide's opioid-like effects and to develop strategies for preventing and treating abuse. Another area of interest is the potential use of Loperamide in the treatment of other gastrointestinal disorders such as inflammatory bowel disease and irritable bowel syndrome. Finally, further research is needed to better understand the long-term effects of Loperamide use, particularly with regard to its effects on the central nervous system.

Synthesis Methods

Loperamide is synthesized through a multi-step process starting with 2-methoxy-5-nitrophenol. The first step involves the reduction of the nitro group to an amino group using sodium dithionite. The resulting compound is then reacted with 4-chlorobenzyl chloride to form 2-(4-chlorobenzylamino)-5-methoxyphenol. The final step involves the reaction of this compound with 4-(hydroxymethyl)-1-piperidine to form Loperamide.

Scientific Research Applications

Loperamide has been extensively studied for its anti-diarrheal properties. It works by binding to the mu-opioid receptors in the gastrointestinal tract, slowing down the movement of the intestinal muscles and reducing the secretion of fluids. This leads to a decrease in the frequency and volume of bowel movements.

properties

IUPAC Name

2-[[4-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO3/c1-26-19-4-2-3-17(20(19)25)14-23-11-9-21(15-24,10-12-23)13-16-5-7-18(22)8-6-16/h2-8,24-25H,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRSSVLNTDLDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CN2CCC(CC2)(CC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.